5-Amino-6-methylquinolin-2(1H)-one belongs to the quinolinone family, featuring a bicyclic framework comprising a benzene ring fused to a pyridinone moiety. The IUPAC name derives from the parent quinolin-2(1H)-one structure, with substituents assigned according to standard numbering conventions (Figure 1). Key functional groups include:
The planar configuration of the quinoline ring enhances π-π stacking interactions with biological targets, while the methyl group’s steric effects modulate solubility and binding specificity.
| Property | Value | Source |
|---|---|---|
| CAS Number | 50358-35-5 | |
| Molecular Formula | C₁₀H₁₀N₂O | |
| Molecular Weight | 158.20 g/mol | |
| Density | 1.169 g/cm³ | |
| Boiling Point | 326.2°C at 760 mmHg | |
| Melting Point | 133–137°C | |
| Flash Point | 177.2°C |
Nuclear magnetic resonance (NMR) studies confirm the compound’s structure, with characteristic signals for the aromatic protons (δ 6.8–8.2 ppm), amino group (δ 5.1 ppm, broad), and methyl group (δ 2.4 ppm, singlet). X-ray crystallography reveals a planar quinoline ring system with bond lengths consistent with conjugated π-electron delocalization. The ketone oxygen adopts a trigonal planar geometry, facilitating resonance stabilization across the pyridinone ring.